N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-12-23-16-10-8-14(9-11-16)17-13-24-19(20-17)21-18(22)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIHFSFPUARURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 4-propoxyphenyl isothiocyanate with 2-aminobenzamide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising activity against various biological targets, making it a potential candidate for the development of new therapeutic agents.
Agriculture: Thiazole derivatives, including N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, have been investigated for their potential use as agrochemicals due to their antifungal and antibacterial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiazole Ring
(a) 4-Methylphenyl vs. 4-Propoxyphenyl
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): This analogue replaces the propoxyphenyl group with a 4-methylphenyl substituent. In plant growth assays, this compound showed 129.23% activity (p < 0.05), suggesting that even minor substituent changes significantly modulate bioactivity .
- Key Difference : The propoxy group in the target compound may enhance solubility and target engagement through polar interactions.
(b) 4-Pyridin-2-yl vs. 4-Propoxyphenyl
- 4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide ():
Replacing the 4-propoxyphenyl with a pyridinyl group introduces basicity and hydrogen-bond-accepting properties. This compound demonstrated similar docking behavior to PfAtg8 as its parent compound, highlighting the role of aromatic nitrogen in target binding .
Variations in the Benzamide Moiety
(a) Chlorobenzamide vs. Unsubstituted Benzamide
- N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) ():
Substitution of the benzamide with a chloro group at the para position resulted in potent anti-inflammatory activity (carrageenan-induced edema model). The electron-withdrawing chlorine likely enhances metabolic stability and receptor affinity . - Key Difference : The absence of a chloro group in the target compound may reduce steric hindrance, favoring interactions with bulkier binding pockets.
(b) Trifluoromethyl Substitution
- N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) (): The trifluoromethyl group increases electronegativity and lipophilicity, contributing to enhanced blood-brain barrier penetration. This compound also exhibited notable anti-inflammatory effects .
(a) Kinase Inhibition
- TAK-715 (N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide) ():
A p38 MAP kinase inhibitor with an IC50 of 7.1 nM. The ethyl and methyl groups on the thiazole and pyridyl rings optimize hydrophobic interactions with the kinase active site. Unlike the target compound, TAK-715’s thiazole is substituted at the 5-position, demonstrating that substituent positioning critically affects kinase selectivity .
(b) Antiproliferative Agents
Physicochemical Properties
Biological Activity
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a thiazole ring linked to a benzamide moiety, which is known to enhance its biological activity. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets.
1. Enzyme Inhibition
Recent studies have demonstrated that derivatives of benzamide, including this compound, exhibit potent inhibitory effects on several enzymes:
- Carbonic Anhydrases (hCA I and hCA II) : The compound has shown significant inhibition with IC50 values ranging from 0.09 to 0.58 µM for hCA II and 4.07 to 29.70 nM for hCA I. These values indicate a strong potential for therapeutic applications in conditions where carbonic anhydrases play a role, such as glaucoma and epilepsy .
| Enzyme | IC50 (µM) | Ki (nM) |
|---|---|---|
| hCA I | 0.09 - 0.58 | 4.07 - 29.70 |
| hCA II | 0.09 - 0.58 | 10.68 - 37.16 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens, including mycobacterial strains:
- Mycobacterium avium : In vitro studies indicated that this compound significantly reduced intracellular bacterial viability in THP-1 macrophages . This suggests potential applications in treating infections caused by non-tuberculous mycobacteria.
| Pathogen | MIC50 (µg/mL) |
|---|---|
| Mycobacterium avium | <10 |
| Mycobacterium abscessus | <20 |
3. Neuroprotective Effects
The compound has been investigated for its effects on neurodegenerative diseases due to its ability to inhibit acetylcholinesterase (AChE):
- AChE Inhibition : With IC50 values ranging from 8.91 to 34.02 nM, this compound shows promise as a lead compound for the treatment of Alzheimer's disease and other cognitive disorders .
The biological activities of this compound can be attributed to its ability to interact with specific targets:
- Enzyme Binding : The binding affinity for carbonic anhydrases and AChE suggests that the compound may stabilize the enzyme-substrate complex or alter the active site conformation.
- Cellular Uptake : The presence of the propoxy group enhances lipophilicity, facilitating cellular uptake and bioavailability.
Case Studies
Several studies have highlighted the efficacy of this compound in various models:
- In Vivo Models : Animal studies demonstrated that administration of this compound resulted in significant reductions in bacterial load in infected tissues compared to controls .
- Neuroprotection : In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced neuronal damage, supporting its potential use in neuroprotective therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
